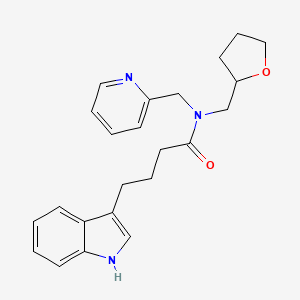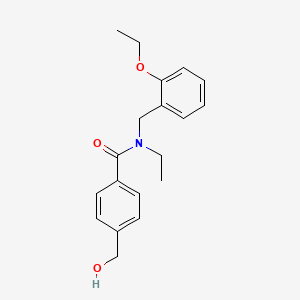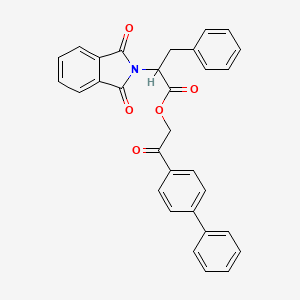![molecular formula C30H27N3O3 B3940193 N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide](/img/structure/B3940193.png)
N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide
Descripción general
Descripción
N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the extracellular matrix (ECM) remodeling and degradation. The overexpression of MMPs has been associated with various pathological conditions, including cancer, inflammation, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in MMP-related diseases.
Mecanismo De Acción
N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide inhibits MMPs by binding to the active site of the enzyme and chelating the zinc ion. This prevents the enzyme from cleaving its substrate and degrading the ECM. N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide has also been shown to induce apoptosis in cancer cells by inhibiting the activation of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the infiltration of inflammatory cells in the tissue. N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the migration and tube formation of endothelial cells. In addition, N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide has several advantages as a research tool, including its high potency and selectivity for MMPs. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide has some limitations, including its poor solubility in water and its potential toxicity. It can also inhibit other zinc-dependent enzymes, such as ADAMs and ADAMTSs, which may affect the interpretation of the results.
Direcciones Futuras
Future research on N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide should focus on its potential therapeutic applications in MMP-related diseases, such as cancer, inflammation, and cardiovascular diseases. It should also investigate its potential as a combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy. Further studies are needed to optimize the pharmacokinetics and toxicity profile of N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide and develop more potent and selective MMP inhibitors. In addition, future research should investigate the role of MMPs in other physiological and pathological processes, such as wound healing and fibrosis.
Aplicaciones Científicas De Investigación
N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide has been widely used as a research tool in various scientific fields, including cancer biology, inflammation, and cardiovascular research. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-13. N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide has been used to study the role of MMPs in cancer invasion and metastasis. It has also been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-benzamido-N-[1-(3-methylanilino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O3/c1-21-11-10-16-24(19-21)31-30(36)27(20-22-12-4-2-5-13-22)33-29(35)25-17-8-9-18-26(25)32-28(34)23-14-6-3-7-15-23/h2-19,27H,20H2,1H3,(H,31,36)(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFJWASUOGSKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoylamino)-N~1~-[1-benzyl-2-oxo-2-(3-toluidino)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3940120.png)


![ethyl 4-[(2-{[2-(benzoylamino)benzoyl]amino}butanoyl)amino]benzoate](/img/structure/B3940138.png)


![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940148.png)
![N-(2-furylmethyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3940154.png)



![2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3940176.png)

